molecular formula C9H11NO3S B3043280 (2S)-2-acetamido-3-thiophen-2-ylpropanoic acid CAS No. 83396-76-3

(2S)-2-acetamido-3-thiophen-2-ylpropanoic acid

Cat. No. B3043280
CAS RN: 83396-76-3
M. Wt: 213.26 g/mol
InChI Key: FSFVGPGABHYRPJ-QMMMGPOBSA-N
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Description

(2S)-2-acetamido-3-thiophen-2-ylpropanoic acid, commonly known as ATPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ATPA belongs to the class of compounds known as AMPA receptor agonists, which are known to enhance the activity of glutamate receptors in the brain. In

Scientific Research Applications

Thiophene Derivatives and Biological Activity

Thiophene derivatives, including compounds structurally related to "(2S)-2-acetamido-3-thiophen-2-ylpropanoic acid," have been extensively studied for their biological activities. For instance, thiophene analogues of known carcinogens have been synthesized and evaluated for potential carcinogenicity, highlighting the importance of understanding the biological activities of such compounds (Ashby et al., 1978). This research underscores the need for thorough evaluation of thiophene derivatives to ascertain their safety and potential therapeutic applications.

Environmental Implications

The environmental impact of pharmaceuticals, including acetaminophen (structurally related to the compound ), has been a subject of research, focusing on their presence in natural water bodies and the challenges posed by their degradation products (Vo et al., 2019). This research highlights the environmental implications of pharmaceutical compounds and the necessity for effective removal strategies.

Biopolymer Applications

Poly(glutamic acid), a biopolymer, has been recognized for its multifarious applications in food, pharmaceuticals, and healthcare, demonstrating the potential of biopolymers derived from amino acids similar to "(2S)-2-acetamido-3-thiophen-2-ylpropanoic acid" (Bajaj & Singhal, 2011). This area of research offers insights into the development of biodegradable, non-toxic materials for various industrial applications.

Advanced Oxidation Processes

The study of advanced oxidation processes for the treatment of pharmaceutical compounds in aqueous media, such as acetaminophen, provides valuable information on the degradation pathways and by-products, which is essential for developing effective treatment strategies (Qutob et al., 2022). Understanding these processes is crucial for mitigating the environmental impact of pharmaceutical compounds.

Synthesis and Reactivity

The chemical reactivity and synthesis of compounds like 2-cyano-N-(2-hydroxyethyl) acetamide, closely related to the compound , have been extensively reviewed, showcasing the significance of such compounds as intermediates in heterocyclic synthesis (Gouda et al., 2015). This area of research is pivotal for the development of novel heterocyclic systems with potential therapeutic applications.

properties

IUPAC Name

(2S)-2-acetamido-3-thiophen-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-6(11)10-8(9(12)13)5-7-3-2-4-14-7/h2-4,8H,5H2,1H3,(H,10,11)(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFVGPGABHYRPJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701003383
Record name N-(1-Hydroxyethylidene)-3-thiophen-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701003383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-acetamido-3-thiophen-2-ylpropanoic acid

CAS RN

83396-76-3
Record name N-(1-Hydroxyethylidene)-3-thiophen-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701003383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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